molecular formula C14H23N3O B8353240 4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine

4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine

Cat. No. B8353240
M. Wt: 249.35 g/mol
InChI Key: BUNKTTHYPOXENQ-UHFFFAOYSA-N
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Patent
US06114390

Procedure details

Prepared analogously to Example 6c) from 4-[[[[3-(dimethylamino)propyl]amino]carbonyl]methyl]benzonitrile by catalytic hydrogenation in the presence of Raney nickel and ammonia in a quantitative yield. Colourless, highly viscous oil, which was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([CH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1)=[O:8].N>[Ni]>[CH3:18][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([CH2:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH2:15])=[CH:12][CH:11]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCNC(=O)CC1=CC=C(C#N)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Colourless, highly viscous oil, which was used in the next step without purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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